molecular formula C5H8O3S B6612619 3-methyl-1,1-dioxo-1lambda6-thietane-3-carbaldehyde CAS No. 1785059-78-0

3-methyl-1,1-dioxo-1lambda6-thietane-3-carbaldehyde

Cat. No.: B6612619
CAS No.: 1785059-78-0
M. Wt: 148.18 g/mol
InChI Key: JCOUODAXRVDSLZ-UHFFFAOYSA-N
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Description

3-methyl-1,1-dioxo-1lambda6-thietane-3-carbaldehyde is an important organic compound with the molecular formula C5H8O3S and a molecular weight of 148.18 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,1-dioxo-1lambda6-thietane-3-carbaldehyde typically involves the oxidation of 3-methylthietane-3-carboxylic acid. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,1-dioxo-1lambda6-thietane-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Imines or acetals, depending on the nucleophile used.

Scientific Research Applications

3-methyl-1,1-dioxo-1lambda6-thietane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-1,1-dioxo-1lambda6-thietane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is the basis for its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1,1-dioxo-1lambda6-thietane-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.

    3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride: Contains an amino group and is used in different chemical contexts.

Properties

IUPAC Name

3-methyl-1,1-dioxothietane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c1-5(2-6)3-9(7,8)4-5/h2H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOUODAXRVDSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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